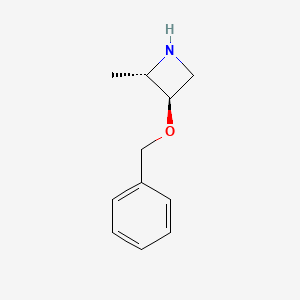
(2-t-Butoxy-5-methoxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and play a crucial role in forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 2-tert-butoxy-5-methoxyphenyl bromide: This precursor can be synthesized by brominating 2-tert-butoxy-5-methoxybenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Grignard Reagent: The 2-tert-butoxy-5-methoxyphenyl bromide is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms to ensure uniform mixing.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere, to maximize yield and purity.
- Implementing purification steps to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Aplicaciones Científicas De Investigación
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that collapse to form the final product.
Comparación Con Compuestos Similares
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (2-tert-butoxy-5-methylphenyl)magnesium bromide
Comparison
- Reactivity : (2-tert-butoxy-5-methoxyphenyl)magnesium bromide is more reactive towards certain electrophiles due to the electron-donating methoxy group.
- Stability : The presence of the methoxy group also enhances the stability of the Grignard reagent in THF.
- Applications : While similar compounds are used in organic synthesis, the specific substituents on the phenyl ring can influence the reactivity and selectivity of the reactions.
Propiedades
Fórmula molecular |
C11H15BrMgO2 |
|---|---|
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
magnesium;1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-11(2,3)13-10-7-5-9(12-4)6-8-10;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HTROZXPCDVUCGT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


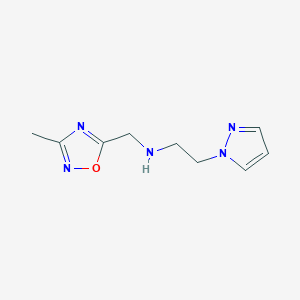
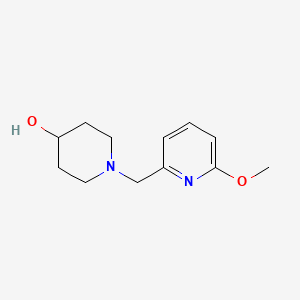
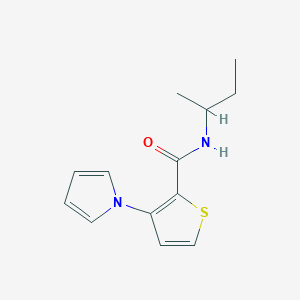
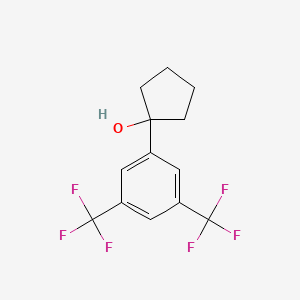
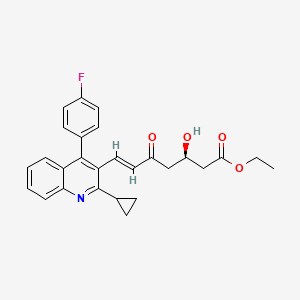
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
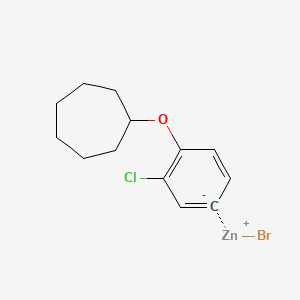
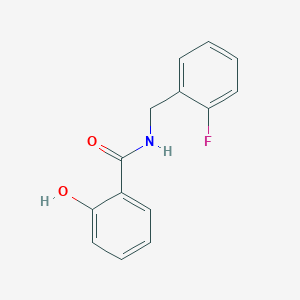

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)


![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
